![molecular formula C12H17NO2 B15168394 Benzoic acid, 4-[methyl(1-methylpropyl)amino]- CAS No. 651328-24-4](/img/structure/B15168394.png)
Benzoic acid, 4-[methyl(1-methylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methyl(1-methylpropyl)amino group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[methyl(1-methylpropyl)amino]- typically involves the reaction of 4-aminobenzoic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[methyl(1-methylpropyl)amino]- can be achieved through a multi-step process. This process often involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of advanced techniques and equipment ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as substituted amines, carboxylic acids, and other functionalized compounds.
Scientific Research Applications
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[methyl(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-: This compound has an amino group at the para position instead of the methyl(1-methylpropyl)amino group.
Benzoic acid, 4-methylamino-: Similar to benzoic acid, 4-[methyl(1-methylpropyl)amino]-, but with a simpler methylamino group.
Uniqueness
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is unique due to the presence of the methyl(1-methylpropyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
651328-24-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[butan-2-yl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)13(3)11-7-5-10(6-8-11)12(14)15/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
MPNAEENVKZAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
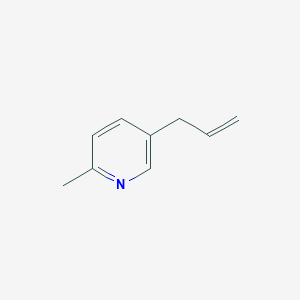
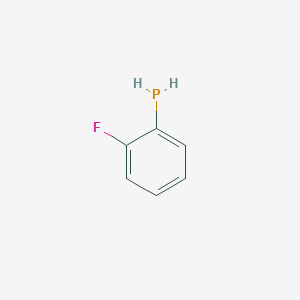
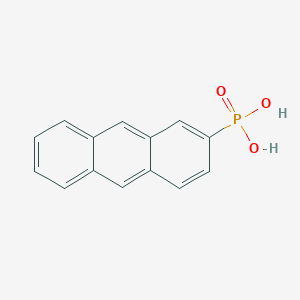
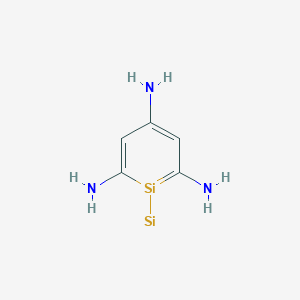
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
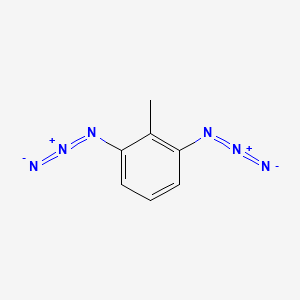
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
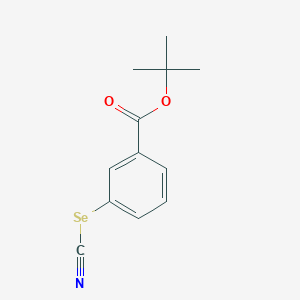
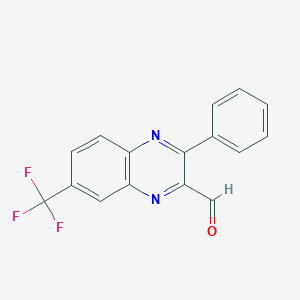
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
